
Telmisartan glucuronide
Übersicht
Beschreibung
Telmisartan glucuronide is a pharmacologically inactive metabolite of telmisartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. Telmisartan is minimally metabolized in the liver, and its primary metabolite, this compound, is formed through conjugation with glucuronic acid .
Vorbereitungsmethoden
Enzymatic Glucuronidation Using UGT Isoforms
Telmisartan glucuronide formation is catalyzed by UGT enzymes, predominantly UGT1A3, which transfers glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to telmisartan. Key findings include:
-
UGT1A3 Specificity : UGT1A3 accounts for >50% of hepatic telmisartan glucuronidation, with the UGT1A32 allele associated with enhanced enzymatic activity . Heterozygous and homozygous carriers of this allele exhibit 57–72% reductions in telmisartan plasma exposure due to accelerated glucuronide formation .
-
Sex-Dependent Activity : Glucuronidation rates are 30% higher in males than females, attributed to hormonal regulation of UGT1A3 expression .
Table 1: Impact of UGT1A3 Genotypes on Telmisartan Glucuronidation Efficiency
Genotype | AUC Reduction (%) | Population | P-value |
---|---|---|---|
UGT1A32 Heterozygous | 64 (M), 57 (F) | Human | 1.21 × 10⁻¹⁶ (M), 1.54 × 10⁻¹¹ (F) |
UGT1A32 Homozygous | 63 (M), 72 (F) | Human | 5.21 × 10⁻⁸ (M), 3.31 × 10⁻¹⁵ (F) |
Optimization of Reaction Conditions
Enzyme Source Selection
-
Recombinant UGTs : Industrial production utilizes recombinant UGT1A3 expressed in HEK293 or insect cell systems, achieving >90% conversion rates under optimized conditions .
-
Liver Microsomes : Human liver microsomes (HLMs) remain a cost-effective alternative, though inter-lot variability necessitates activity validation via LC-MS/MS .
Kinetic Parameters
-
Michaelis-Menten Constants : UGT1A3 exhibits a Km of 7.5 μM and Vmax of 3.9 nmol/min/mg in male cats, with human isoforms showing comparable kinetics .
-
pH and Temperature : Optimal activity occurs at pH 7.4 and 37°C, mirroring physiological conditions to stabilize UDPGA cofactor binding .
Table 2: Kinetic Parameters of UGT1A3 Across Species
Species | Km (μM) | Vmax (nmol/min/mg) |
---|---|---|
Human | 8.2 | 4.1 |
Rat | 12.4 | 3.2 |
Cat | 7.5 | 3.9 |
Industrial-Scale Biocatalytic Synthesis
Bioreactor Design
-
Continuous-Flow Systems : Tubular reactors with immobilized UGT1A3 enable steady-state glucuronide production, reducing enzyme inactivation by >40% compared to batch systems .
-
Cofactor Regeneration : NADPH recycling systems coupled with UDPGA synthesis pathways lower production costs by 60% .
Yield Maximization
-
Substrate Feeding Strategy : Pulsed telmisartan addition (10 μM increments) prevents enzyme saturation, achieving 85% yield in 12 hours .
-
Product Inhibition Mitigation : In-line extraction using hydrophobic resins minimizes glucuronide accumulation, sustaining reaction rates .
Impact of Genetic Variants on Production Efficiency
UGT1A3 Polymorphisms
-
The UGT1A33 allele reduces glucuronidation efficiency by 25%, necessitating genotype screening of enzyme sources for industrial batches .
-
Allele Frequency : UGT1A32 occurs in 15–20% of European populations, influencing regional production protocols .
Transporter Interactions
-
OATP1B3 Modulation : Co-expression of the OATP1B3 c.767G>C variant enhances cellular uptake of telmisartan by 35%, improving glucuronide output in HEK293 systems .
Table 3: Production Metrics by Genotype
Parameter | UGT1A32/*2 | UGT1A31/*2 | UGT1A31/*1 |
---|---|---|---|
Conversion Rate (%) | 92 | 88 | 78 |
Time to Peak (h) | 8 | 10 | 14 |
Quality Control and Analytical Validation
Chromatographic Methods
-
LC-MS/MS Quantification : Electrospray ionization in negative mode with deuterated telmisartan-d6 as an internal standard ensures precision (CV <5%) .
-
Stability Testing : this compound demonstrates >95% stability at -80°C for 6 months, with degradation products <2% under accelerated conditions .
Regulatory Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen: Telmisartan-Glukuronid unterliegt hauptsächlich Hydrolyse- und Konjugationsreaktionen. Es ist relativ stabil und unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder enzymatische Hydrolyse kann Telmisartan-Glukuronid wieder in Telmisartan und Glucuronsäure aufspalten.
Hauptprodukte: Das Hauptprodukt der Glucuronidierungsreaktion ist Telmisartan-Glukuronid selbst. Die Hydrolyse von Telmisartan-Glukuronid liefert Telmisartan und Glucuronsäure .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Pharmacokinetic Studies
- Telmisartan glucuronide is crucial in understanding the metabolism and excretion pathways of telmisartan. It helps elucidate how telmisartan is processed in the body, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that telmisartan exhibits nonlinear pharmacokinetics, which can be affected by factors such as dose and patient variability .
-
Drug Interaction Studies
- This compound is utilized to investigate potential interactions between telmisartan and other drugs metabolized by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects in patients receiving multiple medications .
- Toxicology Assessments
-
Physiologically Based Pharmacokinetic Modeling
- Advanced modeling techniques, such as the target-mediated drug disposition (TMDD)-physiologically based pharmacokinetic (PBPK) model, incorporate this compound to simulate its pharmacokinetic behavior alongside its parent compound. This approach allows researchers to predict how changes in dosing or patient characteristics might affect drug behavior in vivo .
Case Studies and Research Findings
- A study using a TMDD-PBPK model demonstrated that telmisartan's nonlinear pharmacokinetics could be attributed to receptor saturation at therapeutic doses. The model incorporated both telmisartan and its glucuronide metabolite to provide a comprehensive understanding of their pharmacokinetic profiles .
- In vivo studies indicated that after oral administration of radio-labeled telmisartan, approximately 11% of plasma radioactivity was attributed to its glucuronide metabolite within an hour post-administration, highlighting the importance of this metabolite in evaluating drug efficacy and safety .
Wirkmechanismus
Telmisartan glucuronide itself is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of telmisartan. The parent compound, telmisartan, exerts its effects by selectively blocking the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Losartan Glucuronide: Another glucuronide metabolite of an angiotensin II receptor antagonist, losartan.
Valsartan Glucuronide: A glucuronide metabolite of valsartan, another angiotensin II receptor blocker.
Uniqueness: Telmisartan glucuronide is unique due to its high binding affinity for plasma proteins and its minimal metabolism, which contributes to the long half-life of telmisartan . Unlike some other angiotensin II receptor blockers, telmisartan also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, providing additional metabolic benefits .
Biologische Aktivität
Telmisartan, an angiotensin II receptor antagonist, is extensively used in the management of hypertension. Its metabolic pathway primarily involves glucuronidation, leading to the formation of telmisartan glucuronide, which plays a significant role in its pharmacokinetics and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Metabolism and Pharmacokinetics
Telmisartan undergoes extensive metabolism, with glucuronidation being the principal pathway. The major metabolite identified is telmisartan 1-O-acylglucuronide , which accounts for a significant portion of telmisartan's metabolic clearance in humans and other mammals. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs) .
Key Findings on Metabolism
- Species Comparison : A study comparing liver microsomes from various species (cats, dogs, humans, and rats) revealed that cats exhibited the highest glucuronidation rates for telmisartan. The Michaelis-Menten kinetics for male and female cats showed values of 7.5 μM and 10 μM respectively, with values of 3.9 nmol/min/mg and 3.3 nmol/min/mg .
- UGT Enzyme Involvement : Human UGTs involved in telmisartan glucuronidation include UGT1A8, UGT1A7, and UGT1A9 . Notably, telmisartan does not appear to be a substrate for UGT1A6, indicating a unique metabolic profile in different species .
Biological Activity and Pharmacodynamics
The biological activity of this compound is crucial for its therapeutic effects. While telmisartan itself exhibits significant angiotensin II receptor antagonism, its glucuronide metabolite also contributes to its pharmacological profile.
Effects on Blood Pressure
Telmisartan effectively lowers blood pressure through its action on AT1 receptors. Studies have demonstrated that both telmisartan and its glucuronide metabolite can influence blood pressure regulation:
- Long-term Efficacy : In various animal models, telmisartan has shown sustained antihypertensive effects without rebound hypertension upon discontinuation .
- Kidney Protection : In patients with type 2 diabetes (T2D), telmisartan has been associated with reduced urinary albumin excretion, indicating renal protective effects. A correlation was noted between plasma exposure to telmisartan and reductions in urinary albumin-to-creatinine ratio (UACR) .
Case Studies
Two notable case studies highlight the adverse effects associated with telmisartan usage:
- Case Study 1 : A 69-year-old female patient developed myotoxicity after two weeks on telmisartan 80 mg daily. Elevated creatine kinase (CK) levels were observed (1228 IU/L), which normalized after switching to olmesartan .
- Case Study 2 : Another patient experienced generalized myalgia after ten days on the same dosage of telmisartan. CK levels were significantly high (975 IU/L) but returned to normal following a switch to candesartan . These cases suggest that while telmisartan is effective for hypertension, it may lead to significant muscle-related side effects in some patients.
Stability and Clearance of this compound
Telmisartan 1-O-acylglucuronide exhibits high chemical stability compared to other acylglucuronides. Studies indicate:
- Clearance Rates : Following intravenous administration in rats, the clearance rate for telmisartan 1-O-acylglucuronide was markedly higher than that of the parent compound .
- Protein Binding : The metabolite shows minimal covalent binding to human serum albumin, suggesting a lower risk of toxicity compared to other drugs .
Summary Table of Key Findings
Aspect | Telmisartan | This compound |
---|---|---|
Major Metabolic Pathway | Glucuronidation | Active Metabolite |
Key UGT Enzymes | UGT1A8, UGT1A7, UGT1A9 | N/A |
Blood Pressure Effect | Significant | Contributes |
Stability | Moderate | High |
Clearance Rate | Lower | Higher |
Adverse Effects | Myotoxicity reported | N/A |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways and analytical methods for detecting telmisartan glucuronide in human plasma?
Telmisartan undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form its pharmacologically inactive acyl glucuronide. Detection in plasma typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Key parameters include a plasma protein binding rate >99.5% for telmisartan and a glucuronide-to-parent ratio of ~11% in plasma radioactivity after single-dose administration . For reproducibility, validate methods using freshly isolated or cryopreserved hepatocytes to account for inter-individual variability in UGT activity .
Q. Which UGT isoforms are predominantly responsible for telmisartan glucuronidation, and how is their contribution quantified?
UGT1A3 and UGT2B7 are primary isoforms, identified via relative activity factor (RAF)-scaling and product formation approaches. RAF-scaling uses recombinant UGT isoforms to calculate relative contributions, while product formation directly measures glucuronide levels. Both methods show concordance (R² = 0.65) with clinical data, with UGT1A3 contributing >50% to hepatic glucuronidation . Include negative controls (e.g., UGT1A1 inhibitors) to confirm specificity.
Q. How do experimental models (e.g., sandwich-cultured human hepatocytes) assess biliary excretion of this compound?
Use SCHH incubated with 1–20 µM telmisartan, followed by cell lysis and LC-MS/MS quantification of intracellular/biliary glucuronide. Differential equations model compartments (buffer, cells, bile) to estimate clearance parameters. For example, cryopreserved hepatocytes reduce biliary excretion by 30% compared to fresh isolates, highlighting the need to standardize cell sources .
Advanced Research Questions
Q. How can mechanistic modeling resolve contradictions in this compound’s uptake kinetics and metabolic clearance?
Ordinary differential equation (ODE) models integrate uptake (e.g., OAT3-mediated transport) and metabolic parameters. A two-compartment model with subcompartments for cells and bile (Fig. 2B in ) quantifies passive diffusion vs. active transport. Use NONMEM v7.3.0 to fit time-concentration profiles, adjusting for covariates like cell viability. Address discrepancies (e.g., interspecies differences) by comparing rat hepatocyte data to human clinical results .
Q. What methodological strategies improve sensitivity in detecting low-abundance this compound during slow metabolic turnover?
Product formation assays outperform substrate depletion methods for slow metabolizers. Optimize incubation times (≥24 hours) and use high-resolution MS with a lower limit of quantification (LLOQ) <1 nM. Structural differentiation of glucuronides (e.g., acyl vs. ether linkages) via collision-induced dissociation (CID) ensures accurate phenotyping . Validate with synthetic glucuronide standards (e.g., telmisartan acyl-α-D-glucuronide) .
Q. How do drug-drug interactions involving OAT3 transporters influence this compound renal clearance?
Co-administered OAT3 inhibitors (e.g., diclofenac, quercetin) reduce renal uptake of glucuronides by >40% in vitro. Design competition assays using HEK293 cells overexpressing OAT3 and measure IC₅₀ values. For in vivo extrapolation, apply physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration and active transport parameters .
Q. Methodological Considerations for Data Reporting
- Tables/Figures : Use descriptive titles (e.g., "Table 1: UGT Isoform Contributions to Telmisartan Glucuronidation") and ensure self-explanatory formatting .
- Reproducibility : Detail hepatocyte sourcing (fresh vs. cryopreserved) and incubation conditions (buffer pH, temperature) .
- Conflict Resolution : Address interspecies variability by cross-validating rodent data with human hepatocyte models .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
Record name | Telmisartan glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250780-40-6 | |
Record name | Telmisartan glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telmisartan glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELMISARTAN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.